molecular formula C15H8FN3O B14225818 Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- CAS No. 502422-42-6

Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-

Cat. No.: B14225818
CAS No.: 502422-42-6
M. Wt: 265.24 g/mol
InChI Key: SOXYQDMUEKECIH-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- is a complex organic compound that features a benzonitrile group attached to a pyridinyl-oxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluoro-pyridinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 3-fluoro-4-[[(6-fluoro-2-pyridinyl)oxy]methyl]-
  • 4-(6-Fluoro-3-pyridinyl)benzonitrile
  • 3-Fluorobenzonitrile

Uniqueness

Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

502422-42-6

Molecular Formula

C15H8FN3O

Molecular Weight

265.24 g/mol

IUPAC Name

3-[4-(3-fluoropyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C15H8FN3O/c16-12-5-2-6-18-14(12)13-9-20-15(19-13)11-4-1-3-10(7-11)8-17/h1-7,9H

InChI Key

SOXYQDMUEKECIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=CC=N3)F)C#N

Origin of Product

United States

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